molecular formula C19H13N3O3S2 B2895044 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 681173-92-2

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2895044
CAS No.: 681173-92-2
M. Wt: 395.45
InChI Key: GSADNJOZEXKTBS-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are known to exhibit a wide range of biological properties .


Synthesis Analysis

The synthesis of similar molecules has been achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined . The benzothiazol and imidazol rings are planar with a dihedral angle between them .


Chemical Reactions Analysis

Benzothiazole derivatives have diverse chemical reactivity . They have been studied extensively for their luminescent properties .


Physical and Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . Its derivatives show luminescent properties .

Scientific Research Applications

Synthesis and Diuretic Activity

A study on the synthesis of N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides, including derivatives similar to the compound , has shown promising diuretic activity in vivo, indicating potential applications in treatments requiring diuretic effects M. Yar & Zaheen Hasan Ansari, 2009.

Electrochemical Synthesis Method

The development of a metal- and reagent-free method for the synthesis of benzothiazoles through 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation opens new pathways for the efficient and environmentally friendly production of these compounds, which are crucial in pharmaceuticals and organic materials Xiang-Yang Qian et al., 2017.

Antimicrobial Activity

New derivatives of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal species. The study demonstrates the potential of these compounds in developing new antimicrobial agents M. Incerti et al., 2017.

Anticancer Evaluation

A study on the synthesis and characterization of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide revealed its antibacterial, antifungal, and anticancer activities, highlighting its potential as a lead compound for the development of new cancer treatments Gopal Senthilkumar et al., 2021.

Anti-inflammatory and Psychotropic Activities

The synthesis and characterization of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have shown significant anti-inflammatory, sedative, and selective cytotoxic effects, suggesting their potential in developing new therapeutic agents A. Zablotskaya et al., 2013.

Mechanism of Action

Benzothiazole derivatives have shown a wide range of biological activities. They have been found to interfere with various biological processes .

Future Directions

Benzothiazole and its derivatives have been the focus of many research studies due to their wide range of biological activities . Future research may focus on exploring more biological activities of these compounds and developing more potent biologically active benzothiazole-based drugs .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c23-17(15-9-24-13-6-2-3-7-14(13)25-15)22-19-21-12(10-26-19)18-20-11-5-1-4-8-16(11)27-18/h1-8,10,15H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSADNJOZEXKTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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